Bromodimethylsulfonium bromide (BDMS) is a quaternary ammonium salt with the chemical formula C₂H₆Br₂S. It is a white, crystalline solid that is soluble in water and some polar organic solvents []. BDMS has gained significance in scientific research due to its unique properties that make it a valuable reagent and catalyst in organic synthesis [].
The BDMS molecule features a central sulfur atom bonded to two methyl groups (CH₃) and a bromide (Br) ion. Another bromide ion is linked to the sulfur atom through a positively charged sulfur-bromine bond (S-Br⁺). This structure results in a positively charged cation (dimethylsulfonium) and a negatively charged bromide anion, forming an ionic compound [].
The key features of the BDMS structure include:
BDMS is involved in several important chemical reactions in organic synthesis:
(CH₃)₂SO + 2 HBr → C₂H₆Br₂S + H₂O
BDMS acts as a milder and more selective brominating agent for aromatic rings compared to elemental bromine (Br₂) []. This reaction is particularly useful for introducing a bromine atom at specific positions on the aromatic ring.
BDMS has been employed as a catalyst in aza-Michael reactions and Mannich type reactions, which are important for forming carbon-carbon and carbon-nitrogen bonds [].
BDMS primarily functions as an electrophilic reagent. The positively charged sulfur atom readily reacts with electron-rich aromatic rings, leading to the formation of a carbon-bromine bond and the release of a dimethyl sulfide molecule []. In catalytic reactions, BDMS interacts with other reactants to lower the activation energy of the reaction, facilitating bond formation without being consumed itself [].
One of the most common applications of BDMS is the conversion of alcohols to their corresponding alkyl bromides. This reaction proceeds via an inversion of configuration, making BDMS a valuable tool for the synthesis of chiral bromides. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]
BDMS can be used to synthesize α-halo ketones from epoxides and enamines. In the presence of a base like triethylamine, BDMS reacts with epoxides to form α-bromo ketones, particularly effective for small-ringed alkene and cycloalkene oxides. Enamines can also be converted to α-bromoketones using BDMS. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]
BDMS can react with various alkenes to form the corresponding addition product sulfonium bromides. These intermediate products can then be further treated with aqueous potassium carbonate to yield dehydrobrominated products. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]
BDMS offers an efficient approach for synthesizing α-bromo enones from enones. The reaction involves treatment with BDMS at low temperatures, followed by subsequent treatment with aqueous potassium carbonate to obtain the desired product in excellent yields. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]
Irritant